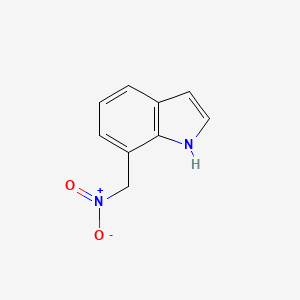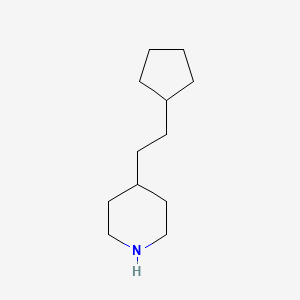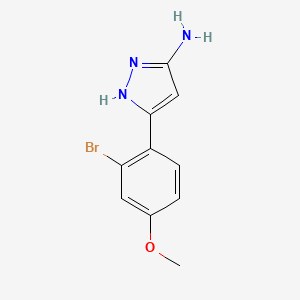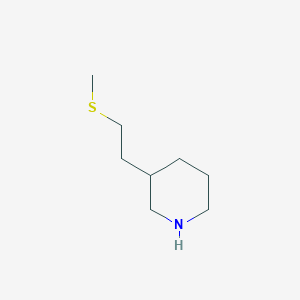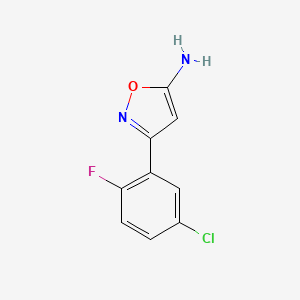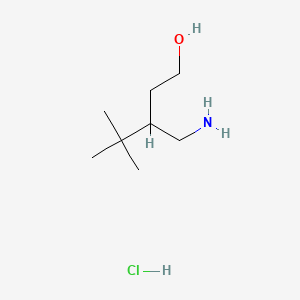
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethylpentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpentan-1-ol and aminomethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial reactors and continuous flow systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, affecting their activity.
Pathways: It can modulate signaling pathways involved in cellular processes, such as neurotransmission or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
4-(Aminomethyl)-2,2-dimethylpentan-1-ol: Similar structure but different functional groups.
Uniqueness
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H20ClNO |
|---|---|
Molekulargewicht |
181.70 g/mol |
IUPAC-Name |
3-(aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)7(6-9)4-5-10;/h7,10H,4-6,9H2,1-3H3;1H |
InChI-Schlüssel |
AEKATXKZIBNALV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCO)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



